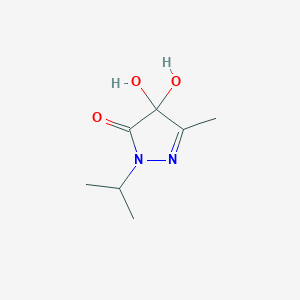
4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazines with diketones or ketoesters. The reaction conditions often include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions may yield hydrazine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the pyrazolone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while substitution reactions can yield a variety of functionalized pyrazolones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrazolones are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound may be investigated for similar activities, contributing to the development of new therapeutic agents.
Medicine
In medicine, derivatives of pyrazolones are explored for their potential in treating various conditions, including pain, inflammation, and fever. Research may focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds.
Industry
Industrially, pyrazolones are used in the production of dyes, pigments, and agrochemicals. Their ability to form stable complexes with metals makes them useful in various applications, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of 4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in the inflammatory response, leading to reduced production of pro-inflammatory mediators. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one: Known for its analgesic and antipyretic properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as an intermediate in organic synthesis.
1,2-Dihydro-3H-pyrazol-3-one: Investigated for its biological activities.
Uniqueness
4,4-Dihydroxy-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one stands out due to its unique substitution pattern, which may confer distinct reactivity and biological activity compared to other pyrazolones. Its specific functional groups can influence its interaction with biological targets and its overall stability.
Propiedades
Fórmula molecular |
C7H12N2O3 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
4,4-dihydroxy-5-methyl-2-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C7H12N2O3/c1-4(2)9-6(10)7(11,12)5(3)8-9/h4,11-12H,1-3H3 |
Clave InChI |
CPCWAGALLHBDLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1(O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


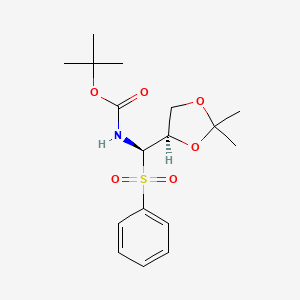
![3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)-](/img/structure/B12876784.png)
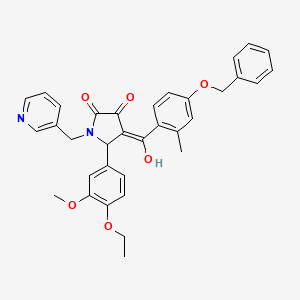
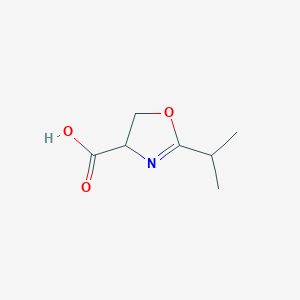
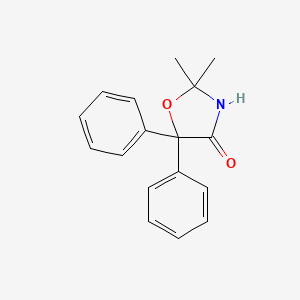
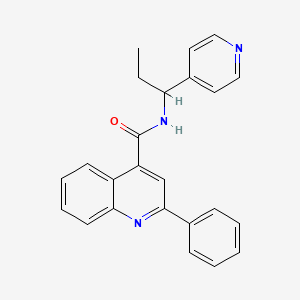
![2-(Difluoromethoxy)benzo[d]oxazole-6-sulfonamide](/img/structure/B12876816.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876832.png)
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)](/img/structure/B12876836.png)
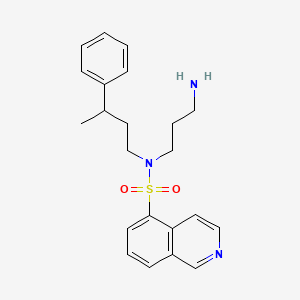
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876842.png)

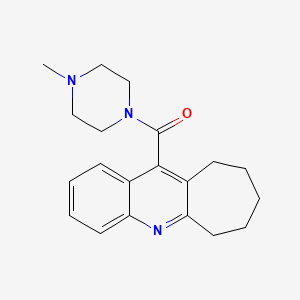
![Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate](/img/structure/B12876851.png)
